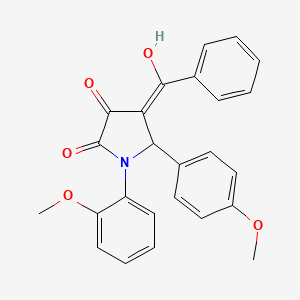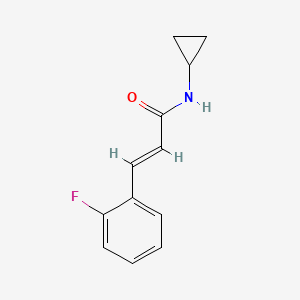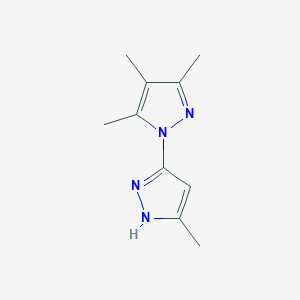![molecular formula C23H25N3O3S2 B11047897 3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidin-4-one derivatives.
- Thiazolidin-4-ones are five-membered heterocyclic compounds containing a sulfur atom and a carbonyl group.
- Our compound features a benzyl group, a piperazine ring, and a thiazolidinone core.
- These types of compounds often exhibit diverse biological activities due to their structural versatility.
Méthodes De Préparation
- The synthesis of this compound typically involves a multi-step process.
- One common route is via a Mannich reaction, which combines a piperazine derivative with an aldehyde or ketone.
- Here’s a simplified overview of the synthetic steps:
Mannich Reaction: The piperazine ring reacts with an aldehyde (or ketone) and a thiol (such as thiourea) to form the thiazolidinone ring.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl halides (e.g., benzyl bromide).
Oxidation: Finally, oxidation of the sulfur atom in the thiazolidinone ring yields the desired compound.
- Industrial production methods may vary, but these steps provide a general framework.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions:
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
- Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as an antibacterial, antifungal, or antitumor agent.
Neuroscience: Given the piperazine moiety, investigations into its effects on neurological disorders (e.g., Parkinson’s, Alzheimer’s) are relevant.
Industrial Applications: It might find use in materials science or catalysis.
Biological Studies: Assessing its impact on cellular pathways and protein targets.
Mécanisme D'action
- The compound’s mechanism likely involves interactions with specific receptors or enzymes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar compounds include other thiazolidin-4-ones, piperazine derivatives, and benzylated heterocycles.
- Uniqueness lies in the combination of these structural elements.
Remember, this compound’s full name is a tongue-twister, but its potential impact is fascinating!
Propriétés
Formule moléculaire |
C23H25N3O3S2 |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
3-benzyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S2/c1-29-19-9-7-18(8-10-19)24-11-13-25(14-12-24)21(27)15-20-22(28)26(23(30)31-20)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Clé InChI |
PFIWIAQZRJXPNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11047814.png)
![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)

![1-Phenyl-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B11047831.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)


![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)
